1,3,5,7-Tetranitroadamantane
Overview
Description
1,3,5,7-Tetranitroadamantane is a polynitro-substituted derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is of significant interest due to its high density and energetic properties, making it a potential candidate for high-energy materials .
Mechanism of Action
Target of Action
1,3,5,7-Tetranitroadamantane is a type of cage compound, similar to hexanitroadamantane (HNA) and hexanitrohexaazaisowurtzitane (HNIW, CL-20) . These compounds are known for their energetic properties, making them important in the field of energetic materials . The primary targets of these compounds are the structures they interact with during detonation .
Mode of Action
The mode of action of this compound involves the introduction of energetic substituents on the cage skeleton, which can improve their energetic performance . The compound’s interaction with its targets results in a detonation, releasing a large amount of energy .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its detonation properties. The compound’s detonation properties are predicted using the modified Kamlet-Jacobs equations according to the largest exothermic principle . The detonation process involves the rapid release of energy, which can affect various biochemical pathways.
Pharmacokinetics
The compound’s density and heat of formation, which are important factors in its detonation properties, have been calculated .
Result of Action
The result of the compound’s action is a powerful detonation. The detonation velocities and pressures increase quickly as more fluorine-containing groups are introduced . The C-NO2 bond is the trigger bond of all the studied compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s detonation properties can be affected by temperature and pressure . Additionally, the compound’s stability can be influenced by environmental conditions .
Preparation Methods
1,3,5,7-Tetranitroadamantane can be synthesized through several methods. One common approach involves the oxidation of 1,3,5,7-tetraaminoadamantane using an oxidizing agent such as permanganate in an aqueous medium . Another method includes the bromination of adamantane to yield 1,3,5,7-tetrabromoadamantane, followed by nitration to introduce nitro groups . Industrial production methods often involve similar steps but are optimized for higher yields and safety.
Chemical Reactions Analysis
1,3,5,7-Tetranitroadamantane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include permanganate for oxidation, hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,5,7-Tetranitroadamantane has several scientific research applications:
Energetic Materials: Due to its high density and energetic properties, it is studied as a potential high-energy material for explosives and propellants.
Material Science: Its rigid structure makes it a candidate for the development of new materials with unique properties.
Chemical Synthesis: It serves as a precursor for synthesizing other complex molecules.
Comparison with Similar Compounds
1,3,5,7-Tetranitroadamantane is compared with other polynitro-substituted adamantane derivatives such as:
Hexanitroadamantane: Known for its higher density and energetic properties.
2,2,6,6-Tetranitroadamantane: Similar in structure but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between stability and energetic performance.
Properties
IUPAC Name |
1,3,5,7-tetranitroadamantane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O8/c15-11(16)7-1-8(12(17)18)4-9(2-7,13(19)20)6-10(3-7,5-8)14(21)22/h1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOQKNQVXMIWDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 1,3,5,7-Tetranitroadamantane?
A1: this compound can be synthesized through several routes. One method involves the photochemical reaction of 1-adamantanecarboxylic acid with oxalyl chloride, followed by the conversion of the resulting chlorocarbonyl groups to nitro groups. [] Another approach utilizes a modified Sollott's route, starting from adamantane and proceeding through bromination, halogen-exchange iodation, amidation, hydrolysis, and oxidation. Notably, the amidation step in this modified route can be significantly accelerated using AIBN as a catalyst, reducing the reaction time and increasing the yield compared to the photochemical method. []
Q2: How is the structure of this compound characterized?
A2: The molecular formula of this compound is C10H12N4O8, and its molecular weight is 316.23 g/mol. [] Structural characterization can be achieved using techniques like X-ray crystallography. Studies have revealed that the molecule possesses tetragonal crystal symmetry (space group P42/IC), similar to the low-temperature form of unsubstituted adamantane. [] The nitro groups in the molecule are slightly rotated from a symmetrical eclipsed position relative to the adjacent cage bonds. []
Q3: What insights can mass spectrometry provide about this compound?
A3: Tandem mass spectrometry, particularly collisionally induced dissociation (CID), offers valuable insights into the fragmentation pathways of this compound. Research indicates that the fragmentation process initiates with the sequential loss of NO2 groups. This is followed by the breakdown of the hydrocarbon structure. [] These findings contribute to a deeper understanding of the compound's behavior under mass spectrometry conditions.
Q4: Are there any alternative synthetic approaches to this compound that utilize 1,3,5,7-tetraaminoadamantane as a precursor?
A4: Yes, research indicates that 1,3,5,7-tetraaminoadamantane can serve as a precursor for synthesizing this compound. [] While specific details about this synthetic route require further exploration within the cited reference, it highlights the versatility of 1,3,5,7-tetraaminoadamantane as a starting material for obtaining this compound.
Q5: What is the significance of studying the structure and properties of this compound?
A5: Research on this compound and other nitroadamantanes contributes to a library of structural parameters for energetic organic substituents. [] This knowledge is crucial for evaluating and refining semi-empirical parameters used in computational chemistry methods, such as quantum chemistry and conformational energy analysis, to predict the properties of nitro-organic compounds. []
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